molecular formula C11H14O B042465 4-Isobutylbenzaldehyde CAS No. 40150-98-9

4-Isobutylbenzaldehyde

Cat. No.: B042465
CAS No.: 40150-98-9
M. Wt: 162.23 g/mol
InChI Key: LXPWGAZYJHUWPM-UHFFFAOYSA-N
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Description

4-Isobutylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Isobutylaldehyde : Catalysts for the synthesis of isobutylaldehyde from methanol-ethanol show promising development. These catalysts have potential applications in solvents and plasticizers (Wang Gang, 2013).

  • Inhibition of Tyrosinase : 4-Methoxybenzaldehyde (4MBA) exhibits stable crystal structure and acts as a competitive inhibitor of Tyrosinase, which controls melamine and brown coloration in foods (Ghalla et al., 2018).

  • Spectrophotometric Analysis : The iron(III)/3,4-dihydroxybenzaldehyde 4-nitrophenylhydrazone complex is effective for determining sulphide, fluoride, and phosphate in mixtures using spectrophotometry or atomic absorption spectrometry (E. Kavlentis, 1988).

  • Selective Reduction in Organic Chemistry : Sodium bisulfite and silica gel as a solid support effectively reduce 4-acetylbenzaldehyde to 4-(1-hydroxyethyl)benzaldehyde with diborane (ChiharaTeiji et al., 1981).

  • Synthesis of Isoquinolines : A tandem reaction of 2-alkynylbenzaldoximes with aldehydes or alcohols, cocatalyzed by silver(I) and copper(I), efficiently produces 4-carboxylated isoquinolines (Xianbo Wang & Xingxin Yu, 2014).

  • Solubility and Bromination : The solubility of 4-hydroxybenzaldehyde in 12 organic solvents increases with temperature, impacting its bromination process (Jian Wang et al., 2017).

  • Fragrance Synthesis : The synthesis of 4-alkyl--methylhydrocinnamylaldehydes for fragrances is optimized using nickel catalyst and different solvents, leading to high selectivity and conversion (Eva Vrbková et al., 2017).

  • Thermophysical Properties : A study highlighted the need for individual measurements to accurately predict the thermophysical properties of 4-tert-butylbenzaldehyde (Ravi Kumar Kosuru et al., 2019).

  • Biosensor Design : Electrodeposition of dihydroxybenzaldehyde films shows catalytic activity for NADH oxidation, beneficial for biosensor designs (F. Pariente et al., 1996).

  • Advanced Oxidation Processes : The synergistic action of UV-irradiation and ozone leads to more efficient degradation of 4-chlorobenzaldehyde in water (Işul Akmehmet Balcioǧlu & N. Getoff, 1998).

Properties

IUPAC Name

4-(2-methylpropyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPWGAZYJHUWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074960
Record name Benzaldehyde, 4-(2-methylpropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40150-98-9
Record name 4-Isobutylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40150-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-(2-methylpropyl)-
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Record name Benzaldehyde, 4-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-(2-methylpropyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Isobutylbenzaldehyde in fragrance chemistry?

A1: this compound serves as a crucial precursor in the synthesis of Silvial® (3-(4-isobutylphenyl)-2-methylpropanal) [, ]. Silvial® is a significant fragrance compound known for its floral, lily-like aroma, making this compound an important intermediate in the fragrance industry.

Q2: What are the different synthetic routes explored for producing this compound?

A2: The research outlines three distinct approaches for synthesizing this compound []:

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